N-(2-acetylphenyl)hexanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-acetylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-4-5-10-14(17)15-13-9-7-6-8-12(13)11(2)16/h6-9H,3-5,10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSXWWTOYUSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of N-(2-acetylphenyl)hexanamide in cell signaling
An In-Depth Technical Guide to the Biological Activity of N-(2-acetylphenyl)hexanamide in Cell Signaling
Abstract
This compound is a synthetic organic compound featuring a 2-aminoacetophenone scaffold, a structure that serves as a cornerstone for numerous biologically active molecules.[1] While primarily documented as a chemical intermediate, its structural features—specifically the acylated amine ortho to an acetyl group on a phenyl ring—suggest a potential for interaction with key enzymatic targets in cellular signaling pathways.[2] This guide posits a primary hypothesis: that this compound functions as a modulator of epigenetic machinery, specifically as a histone deacetylase (HDAC) inhibitor. Drawing from established principles of drug discovery and cell signaling, this document provides a comprehensive, technically-grounded framework for researchers to systematically investigate the compound's biological activity, from initial enzymatic screening to the elucidation of its effects on cellular function and gene expression.
Introduction: Rationale for Investigation
This compound (C₁₄H₁₉NO₂) is a derivative of 2-aminoacetophenone, a versatile precursor in the synthesis of pharmaceuticals and heterocyclic compounds.[1] The core structure presents two key functional groups: a ketone and an amide, which confer significant reactivity and potential for molecular interactions.[1] Many derivatives of acetophenone and acetamide are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5]
The structural architecture of this compound bears a resemblance to the general pharmacophore model of histone deacetylase (HDAC) inhibitors. These inhibitors typically consist of a surface recognition "cap" group (the acetylphenyl ring), a linker region (the hexanamide aliphatic chain), and a group that interacts with the active site, often a zinc-binding motif. While lacking a classical zinc-binding group like a hydroxamic acid, the compound's carbonyl oxygen atoms could potentially coordinate with the zinc ion in the HDAC active site, warranting investigation.[6][7] HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from lysine residues on histones and other proteins.[8] Their dysregulation is implicated in numerous diseases, particularly cancer, making HDAC inhibitors a significant class of therapeutic agents.[9]
This guide provides the scientific rationale and detailed experimental workflows to test the hypothesis that this compound acts as an HDAC inhibitor and to characterize its downstream effects on cell signaling.
Hypothesized Mechanism of Action: HDAC Inhibition
We hypothesize that this compound modulates cell signaling primarily by inhibiting Class I and/or Class II histone deacetylases.
The HDAC Signaling Cascade:
-
Enzyme Inhibition: The compound is proposed to bind to the active site of HDAC enzymes, preventing them from deacetylating their protein substrates.
-
Histone Hyperacetylation: Inhibition of HDACs leads to an accumulation of acetylated histones (e.g., H3, H4). This "opens up" the chromatin structure, making it more accessible to transcription factors.
-
Altered Gene Expression: The accessible chromatin allows for the transcription of specific genes, notably tumor suppressor genes like CDKN1A (encoding p21) and pro-apoptotic genes.
-
Cellular Outcomes: The resulting changes in protein expression lead to distinct cellular phenotypes, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of proliferation.[9]
The diagram below illustrates this proposed pathway.
Caption: Hypothesized signaling pathway of this compound.
Comprehensive Experimental Validation Workflow
To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This workflow ensures that each step logically follows from the last, providing a self-validating system from enzymatic activity to cellular response.
Caption: Tiered experimental workflow for compound characterization.
Tier 1: In Vitro HDAC Enzymatic Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of purified HDACs.
Causality: This is the foundational experiment. A direct inhibition of the enzyme in vitro is the strongest evidence for the proposed mechanism, independent of cellular uptake or metabolism.
Protocol:
-
Reagents:
-
Recombinant human HDAC1 and HDAC6 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
HDAC Developer solution (containing Trichostatin A and a trypsin-like protease).
-
This compound (dissolved in DMSO to 10 mM stock).
-
Positive Control: Trichostatin A (TSA) or Vorinostat (SAHA).
-
Negative Control: DMSO vehicle.
-
-
Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and the positive control in Assay Buffer.
-
Add 5 µL of diluted compound, positive control, or DMSO vehicle to appropriate wells.
-
Add 35 µL of Assay Buffer containing the HDAC enzyme to each well.
-
Incubate for 15 minutes at 37°C to allow compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Developer solution.
-
Incubate for 20 minutes at room temperature.
-
Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a plate reader.
-
-
Self-Validation:
-
The positive control (TSA) must show potent inhibition.
-
The negative control (DMSO) defines 100% enzyme activity.
-
Wells without enzyme are used to subtract background fluorescence.
-
Data Presentation:
| Compound | HDAC1 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
| This compound | 15.2 | 28.5 |
| Trichostatin A (Control) | 0.002 | 0.005 |
Table 1: Hypothetical results from the in vitro HDAC enzymatic assay. The IC₅₀ value represents the concentration required to inhibit 50% of enzyme activity.
Tier 2: Primary Cellular Activity Assays
Objective: To confirm that the compound is cell-permeable and engages its target in a cellular context, leading to measurable phenotypic changes.
Causality: If the compound inhibits HDACs within the cell, the level of acetylated histones should increase. This assay directly measures the proximal downstream marker of target engagement.
Protocol:
-
Cell Culture: Seed HeLa (human cervical cancer) cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 0 µM, 5 µM, 15 µM, 50 µM) for 24 hours. Include a positive control (TSA, 1 µM).
-
Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies: anti-acetyl-Histone H3 (Ac-H3) and anti-total-Histone H3 (loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Densitometry is used for quantification.
Causality: HDAC inhibition is known to induce growth arrest and cell death in cancer cells.[9] This assay quantifies the compound's effect on cell viability.
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate (5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat cells with a range of concentrations of this compound for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 5 | 85 ± 3.9 |
| 15 | 52 ± 6.2 |
| 50 | 21 ± 2.8 |
Table 2: Hypothetical cell viability data for HeLa cells treated with this compound for 48 hours.
Tier 3: Downstream Signaling and Mechanistic Assays
Objective: To dissect the specific cellular mechanisms (cell cycle arrest, apoptosis) responsible for the observed reduction in cell viability.
Causality: HDAC inhibitors often induce cell cycle arrest at the G1/S or G2/M checkpoints, frequently by upregulating inhibitors like p21.[10] This assay quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treatment: Treat HeLa cells in 6-well plates with the compound at its approximate IC₅₀ concentration for 24 hours.
-
Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells to remove ethanol, then resuspend in PBS containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of 10,000 cells per sample using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.
Causality: This assay directly tests the hypothesis that HDAC inhibition leads to the transcriptional upregulation of the key cell cycle inhibitor, p21.
Protocol:
-
Treatment and RNA Extraction: Treat cells as in 3.3.1. Extract total RNA using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for CDKN1A (p21) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative fold change in p21 mRNA expression using the ΔΔCt method.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for elucidating the biological activity of this compound. By postulating a clear, testable hypothesis based on structural analogy—that the compound functions as an HDAC inhibitor—we have constructed a comprehensive workflow. The proposed experiments are designed to provide definitive evidence, from direct enzyme interaction to downstream cellular consequences like histone acetylation, cell cycle arrest, and apoptosis. The successful completion of this research plan would not only characterize a novel bioactive molecule but could also provide a new scaffold for the development of next-generation epigenetic modulators for therapeutic use.
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Patel, K., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 55(2), 438-448. [Link]
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A Technical Guide to Investigating N-(2-acetylphenyl)hexanamide as a Putative Quorum Sensing Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of N-(2-acetylphenyl)hexanamide as a novel quorum sensing (QS) inhibitor. We will delve into the rationale behind its selection, outline a detailed synthesis protocol, and present a robust pipeline of in vitro assays to thoroughly characterize its anti-QS activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa.
Introduction: The Imperative for New Anti-Virulence Strategies
The rise of antibiotic resistance necessitates a paradigm shift in antibacterial drug discovery.[1][2] Targeting bacterial communication systems, known as quorum sensing (QS), offers a promising anti-virulence strategy that is less likely to impose selective pressure for resistance development.[1][3] QS is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes like virulence factor production and biofilm formation.[4][5][6]
Pseudomonas aeruginosa, a notorious opportunistic pathogen, relies heavily on intricate QS systems to cause infections, especially in immunocompromised individuals and those with cystic fibrosis.[2][6][7] The Las and Rhl systems are two of the primary QS circuits in P. aeruginosa, utilizing N-acylhomoserine lactone (AHL) signal molecules to control the expression of a wide array of virulence factors.[7][8][9] The Las system, composed of the LasI synthase and the LasR receptor, produces and responds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[7][9] The Rhl system, with its RhlI synthase and RhlR receptor, utilizes N-butanoyl-L-homoserine lactone (C4-HSL).[7][9][10]
This guide focuses on this compound, a synthetic compound with structural motifs that suggest potential interference with these QS pathways. While direct evidence of its QS inhibitory activity is nascent, its chemical architecture warrants a thorough investigation.
Synthesis of this compound
The synthesis of this compound is a straightforward process, achievable through the acylation of 2'-aminoacetophenone with hexanoyl chloride.
Materials:
-
2'-Aminoacetophenone
-
Hexanoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine as a base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-aminoacetophenone in anhydrous DCM.
-
Base Addition: Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture in an ice bath (0°C). Slowly add hexanoyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Proposed Mechanism of Action: A Structural Hypothesis
The rationale for investigating this compound as a QS inhibitor stems from its structural similarity to the native AHL signal molecules and other known inhibitors. The hexanamide side chain mimics the acyl chain of AHLs, potentially allowing it to bind to the LasR or RhlR receptors. The acetylphenyl head group, being more rigid and electronically different from the homoserine lactone ring, may act as an antagonist, preventing the conformational changes required for receptor activation and subsequent gene expression.
Diagram of the Proposed Antagonistic Mechanism
Caption: Competitive binding of this compound to the AHL receptor.
Experimental Validation Pipeline
A tiered approach is recommended to systematically evaluate the QS inhibitory potential of this compound.
Primary Screening: Reporter Gene Assays
Reporter gene assays are a sensitive and high-throughput method for initial screening.[11][12] These assays utilize engineered bacterial strains where a reporter gene (e.g., lacZ encoding β-galactosidase or lux encoding luciferase) is fused to a QS-controlled promoter.
-
Strain Preparation: Use a P. aeruginosa reporter strain, such as one with a lasB-lacZ or rhlA-lacZ fusion.[13][14] Grow the reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.
-
Assay Setup: In a 96-well microtiter plate, add the overnight culture diluted to an OD600 of 0.02.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (known QS inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Inducer Addition: For assays with strains deficient in AHL production, add the cognate AHL (e.g., 3-oxo-C12-HSL for the Las system) to induce reporter expression.[13]
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 8-12 hours).
-
β-Galactosidase Assay: Measure β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Data Analysis: Quantify the reduction in reporter gene expression in the presence of the test compound compared to the control. Simultaneously, measure the OD600 to ensure the observed inhibition is not due to bactericidal or bacteriostatic effects.
Workflow for Primary Screening
Caption: A streamlined workflow for the initial screening of QS inhibitors.
Secondary Assays: Quantification of Virulence Factors
If this compound shows promise in the primary screen, the next step is to quantify its effect on the production of key QS-regulated virulence factors.[15][16]
-
Principle: Elastase, encoded by the lasB gene, is a major virulence factor. Its activity can be measured using Elastin-Congo Red as a substrate.
-
Protocol:
-
Grow P. aeruginosa PAO1 in the presence of varying concentrations of the inhibitor.
-
Centrifuge the cultures and collect the supernatant.
-
Incubate the supernatant with Elastin-Congo Red.
-
Measure the absorbance of the supernatant at 495 nm to quantify the released dye.
-
-
Principle: Pyocyanin is a blue-green pigment and a virulence factor regulated by the Rhl and PQS systems.
-
Protocol:
-
Grow P. aeruginosa PAO1 with the inhibitor.
-
Extract pyocyanin from the culture supernatant with chloroform.
-
Back-extract the pyocyanin into an acidic aqueous solution (0.2 N HCl).
-
Measure the absorbance of the pink/red solution at 520 nm.
-
-
Principle: Rhamnolipids are biosurfactants involved in motility and biofilm formation, regulated by the Rhl system.[9][17]
-
Protocol:
-
Grow P. aeruginosa PAO1 with the inhibitor.
-
Extract rhamnolipids from the culture supernatant.
-
Quantify rhamnolipids using the orcinol method, which detects the rhamnose sugar component.
-
Tertiary Assays: Biofilm Inhibition
Biofilm formation is a critical aspect of P. aeruginosa pathogenicity and is regulated by QS.[5][18]
-
Culture Preparation: Prepare an overnight culture of P. aeruginosa PAO1 and dilute it to an OD600 of 0.01.[19]
-
Plate Setup: In a 96-well flat-bottom plate, add the diluted bacterial culture and varying concentrations of this compound.[20]
-
Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.[21]
-
Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.[20]
-
Staining: Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.[21][22]
-
Washing: Wash away the excess stain with water.
-
Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.[21][22]
-
Quantification: Measure the absorbance of the solubilized stain at 550-595 nm.[19][22]
Data Analysis and Interpretation
For all quantitative assays, data should be presented as the mean ± standard deviation from at least three independent experiments. The IC50 value (the concentration of inhibitor required to reduce the measured output by 50%) should be calculated for each assay.
| Assay | Endpoint Measured | Expected Outcome for an Effective Inhibitor |
| Reporter Gene Assay | β-galactosidase activity or luminescence | Dose-dependent decrease in reporter signal |
| Elastase Assay | Absorbance at 495 nm | Dose-dependent decrease in absorbance |
| Pyocyanin Assay | Absorbance at 520 nm | Dose-dependent decrease in absorbance |
| Rhamnolipid Assay | Absorbance at 421 nm | Dose-dependent decrease in absorbance |
| Biofilm Assay | Absorbance at 550-595 nm | Dose-dependent decrease in absorbance |
A successful candidate will exhibit significant inhibition of QS-regulated phenotypes at concentrations that do not inhibit bacterial growth.
Future Directions
If this compound demonstrates promising in vitro activity, subsequent studies should focus on:
-
Mechanism of Action Studies: Conduct molecular docking simulations and biophysical assays (e.g., isothermal titration calorimetry) to confirm its binding to LasR and/or RhlR.
-
In Vivo Efficacy: Evaluate the compound's ability to attenuate P. aeruginosa virulence in animal models of infection, such as a murine burn or lung infection model.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize its potency and pharmacokinetic properties.
References
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Basic Science Series. (2023, November 24). Decoding Quorum Sensing in Pseudomonas aeruginosa | Basic Science Series [Video]. YouTube. [Link]
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- Pearson, J. P., et al. (1997). Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes. Journal of Bacteriology, 179(18), 5756-5767.
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- Robertson, S. (2021). Quorum Sensing and Pseudomonas aeruginosa. News-Medical.net.
- Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide.
- Brown, A., et al. (2019). Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus. International Journal of Molecular Sciences, 20(15), 3749.
- ResearchGate. (2025). Glycans in Pseudomonas aeruginosa.
- Al-Dahmoshi, H. O., et al. (2023). QS and virulence factor genes among Pseudomonas aeruginosa. Infection and Drug Resistance, 16, 2489–2499.
- Li, Y., et al. (2023). Virtual Screening and In Vitro Experimental Verification of LuxS Inhibitors for Escherichia coli O157:H7. Microbiology Spectrum, 11(1), e02941-22.
- Wolska, K., et al. (2021). Comparison of Virulence-Factor-Encoding Genes and Genotype Distribution amongst Clinical Pseudomonas aeruginosa Strains. International Journal of Molecular Sciences, 22(16), 8838.
- Skov, M. E., et al. (2008). Pseudomonas aeruginosa quorum-sensing signal molecules interfere with dendritic cell-induced T-cell proliferation.
- Latifi, A., et al. (1997). Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa. Molecular Microbiology, 24(3), 539-549.
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Molecules, 27(19), 6614.
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The Strategic Role of N-(2-acetylphenyl)hexanamide in Pharmaceutical Synthesis: A Technical Guide
Introduction: Identifying a Versatile Intermediate for Bioactive Scaffolds
In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities with therapeutic potential is paramount. The strategic selection of key intermediates can significantly streamline synthetic routes, enabling rapid access to diverse libraries of bioactive compounds. N-(2-acetylphenyl)hexanamide emerges as a noteworthy, albeit underexplored, intermediate with considerable potential in the synthesis of heterocyclic scaffolds of medicinal importance. Its bifunctional nature, possessing both an amide and a ketone moiety ortho to each other on an aromatic ring, pre-disposes it to intramolecular cyclization reactions, offering a direct pathway to valuable quinoline-based structures.
This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its pivotal role as a precursor for bioactive quinoline scaffolds. We will delve into the mechanistic underpinnings of its synthetic utility, provide detailed experimental protocols, and discuss the therapeutic relevance of the resulting molecular frameworks, particularly in the context of anticonvulsant and kinase inhibitory activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage versatile intermediates for the discovery of next-generation therapeutics.
Physicochemical Properties and Characterization of this compound
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis, including reaction monitoring, purification, and scale-up. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 2886-36-4 | Inferred from related structures |
| Molecular Formula | C₁₄H₁₉NO₂ | --- |
| Molecular Weight | 233.31 g/mol | --- |
| Appearance | Off-white to pale yellow solid (Predicted) | Analogy to similar compounds |
| Melting Point | Not available (Predicted to be in the range of 80-120 °C) | Analogy to similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH); Insoluble in water (Predicted) | Analogy to similar compounds |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral data are outlined below:
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 8.6-8.8 ppm (broad singlet, 1H): Amide N-H proton.
-
δ 7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the acetyl group.
-
δ 7.0-7.6 ppm (multiplet, 3H): Remaining aromatic protons.
-
δ 2.6-2.7 ppm (singlet, 3H): Acetyl methyl protons (-COCH₃).
-
δ 2.3-2.5 ppm (triplet, 2H): Methylene protons alpha to the amide carbonyl (-CH₂CONH-).
-
δ 1.6-1.8 ppm (multiplet, 2H): Methylene protons beta to the amide carbonyl.
-
δ 1.2-1.5 ppm (multiplet, 4H): Methylene protons of the hexanoyl chain.
-
δ 0.8-1.0 ppm (triplet, 3H): Terminal methyl protons of the hexanoyl chain.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~200 ppm: Acetyl carbonyl carbon.
-
δ ~172 ppm: Amide carbonyl carbon.
-
δ ~138-140 ppm: Aromatic quaternary carbon attached to the amide group.
-
δ ~120-135 ppm: Aromatic carbons.
-
δ ~38 ppm: Methylene carbon alpha to the amide carbonyl.
-
δ ~29 ppm: Acetyl methyl carbon.
-
δ ~22-32 ppm: Methylene carbons of the hexanoyl chain.
-
δ ~14 ppm: Terminal methyl carbon of the hexanoyl chain.
-
-
IR (KBr, cm⁻¹):
-
~3300 cm⁻¹: N-H stretching (amide).
-
~1685 cm⁻¹: C=O stretching (acetyl ketone).
-
~1650 cm⁻¹: C=O stretching (amide I band).
-
~1580, 1480 cm⁻¹: C=C stretching (aromatic).
-
~1530 cm⁻¹: N-H bending (amide II band).
-
-
Mass Spectrometry (ESI+):
-
m/z 234.14 [M+H]⁺
-
m/z 256.12 [M+Na]⁺
-
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the N-acylation of 2'-aminoacetophenone with hexanoyl chloride. This reaction proceeds readily under standard conditions, often in the presence of a mild base to scavenge the HCl byproduct.
Causality Behind Experimental Choices
-
Choice of Starting Materials: 2'-Aminoacetophenone is a commercially available and relatively inexpensive starting material that possesses the requisite ortho-amino and acetyl functionalities.[1] Hexanoyl chloride is a reactive acylating agent that readily forms the desired amide bond.
-
Solvent Selection: A non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically chosen to prevent reaction with the acyl chloride.
-
Base: A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
-
Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the acyl chloride, and then allowed to warm to room temperature to ensure complete conversion.
-
Purification: The product can be purified by standard techniques such as recrystallization or column chromatography to remove any unreacted starting materials and byproducts.
Detailed Experimental Protocol
Reaction:
-
To a stirred solution of 2'-aminoacetophenone (1.35 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask cooled in an ice bath (0 °C), add a solution of hexanoyl chloride (1.6 mL, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as the mobile phase).
Work-up and Purification:
-
Upon completion of the reaction, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to afford this compound as a solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Role as a Pharmaceutical Intermediate: Gateway to Quinoline Scaffolds
The true value of this compound as a pharmaceutical intermediate lies in its ability to undergo intramolecular cyclization to form substituted quinolines. This transformation is a powerful strategy for constructing this privileged heterocyclic scaffold, which is present in a wide array of approved drugs and clinical candidates.
Intramolecular Cyclization to 2-Hexyl-4-hydroxyquinoline
Under basic or acidic conditions, this compound can undergo an intramolecular aldol-type condensation, followed by dehydration, to yield 2-hexyl-4-hydroxyquinoline. This type of reaction is a variation of the well-established Conrad-Limpach synthesis for the preparation of 4-hydroxyquinolines.[2][3][4]
Mechanistic Insight:
-
Enolate Formation: In the presence of a base (e.g., sodium ethoxide), a proton is abstracted from the methylene group alpha to the amide carbonyl, forming an enolate.
-
Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This forms a six-membered ring and a tetrahedral intermediate.
-
Proton Transfer and Elimination: A series of proton transfers and the elimination of a water molecule lead to the formation of the aromatic quinoline ring system. The resulting product exists in equilibrium between the 4-hydroxyquinoline and the quinolin-4-one tautomers, with the hydroxy form often being predominant.
Visualization of the Cyclization Pathway
Caption: Proposed cyclization of this compound.
(Note: The DOT script above is a template. Actual image rendering would require replacing the placeholder image URLs with URLs of the respective chemical structures.)
Therapeutic Potential of the Resulting Quinoline Scaffold
The 2-alkyl-4-hydroxyquinoline scaffold, readily accessible from this compound, is a core structural motif in compounds exhibiting a range of pharmacological activities. This makes this compound a valuable starting point for the exploration of new therapeutic agents.
Anticonvulsant Activity
Numerous studies have demonstrated the anticonvulsant properties of quinoline derivatives.[5][6][7][8] The mechanism of action is often attributed to the modulation of voltage-gated ion channels or enhancement of GABAergic neurotransmission. The presence of a lipophilic alkyl chain at the 2-position, such as the hexyl group in the product derived from our intermediate, can enhance the compound's ability to cross the blood-brain barrier and interact with its neurological targets. The synthesis of a library of 2-alkyl-4-hydroxyquinolines from various N-(2-acetylphenyl)alkanamides would be a rational approach to developing novel anticonvulsant candidates.
Kinase Inhibitory Activity
The quinoline and the closely related quinazoline ring systems are prominent scaffolds in the design of protein kinase inhibitors.[9][10][11] Many FDA-approved kinase inhibitors, such as Lapatinib and Gefitinib, feature a quinazoline core. These drugs function by competitively binding to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that are often dysregulated in cancer. The 4-hydroxyquinoline scaffold can be further functionalized at various positions to optimize binding affinity and selectivity for specific kinase targets. The 2-hexyl-4-hydroxyquinoline derived from this compound could serve as a foundational structure for the development of new kinase inhibitors.
Conclusion
This compound represents a strategically valuable yet underutilized intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials and its predisposition to form the medicinally important 2-alkyl-4-hydroxyquinoline scaffold make it an attractive building block for drug discovery programs. The potential for the resulting quinoline derivatives to exhibit significant anticonvulsant and kinase inhibitory activities underscores the therapeutic relevance of this synthetic pathway. This technical guide provides a comprehensive framework for the synthesis and application of this compound, encouraging its broader adoption in the quest for novel therapeutic agents.
References
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Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Available at: [Link]
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Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. Available at: [Link]
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MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Available at: [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
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MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
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Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available at: [Link]
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PubMed. Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. Available at: [Link]
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PubMed. N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Available at: [Link]
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ResearchGate. Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Available at: [Link]
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PubMed. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Available at: [Link]
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ResearchGate. N-(2-Acetylphenyl)acetamide. Available at: [Link]
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MDPI. Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Available at: [Link]
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ResearchGate. Conrad-Limpach reaction. Available at: [Link]
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PMC. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Available at: [Link]
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PubChem. 2'-Aminoacetophenone. Available at: [Link]
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PubMed. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Available at: [Link]
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Taylor & Francis Online. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Available at: [Link]
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PubMed. Synthesis, anticonvulsant and antihypertensive activities of 8-substituted quinoline derivatives. Available at: [Link]
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PubMed. Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Available at: [Link]
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NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]
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MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available at: [Link]
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MDPI. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Available at: [Link]
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Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. Available at: [Link]
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ResearchGate. Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Available at: [Link]
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Scientific Research Publishing. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Available at: [Link]
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ResearchGate. N-(2-Acetylphenyl)acetamide. Available at: [Link]
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MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available at: [Link]
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PMC. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Available at: [Link]
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MDPI. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Available at: [Link]
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Methodological & Application
Protocol for the synthesis of N-(2-acetylphenyl)hexanamide from 2-aminoacetophenone
An Application Note and Protocol for the Synthesis of N-(2-acetylphenyl)hexanamide from 2-aminoacetophenone
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable chemical intermediate. The protocol details the N-acylation of 2-aminoacetophenone with hexanoyl chloride, employing a modified Schotten-Baumann reaction condition. This application note is designed for researchers, scientists, and professionals in drug development, offering a robust, step-by-step methodology. The causality behind experimental choices, self-validating system checks, and authoritative references are integrated to ensure scientific integrity and reproducibility.
Introduction and Significance
N-acylated anilines are a cornerstone in medicinal chemistry and materials science. The introduction of an acyl group to an aniline moiety can significantly alter its physicochemical properties, serving as a protective group or as an integral part of a pharmacophore. The target molecule, this compound, is synthesized via the N-acylation of 2-aminoacetophenone. This reaction is a classic example of nucleophilic acyl substitution.
The protocol herein utilizes the principles of the Schotten-Baumann reaction, a widely recognized method for synthesizing amides from amines and acid chlorides.[1][2][3] The reaction conditions typically involve a two-phase solvent system or a suitable organic solvent with a base to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards product formation.[1][3][4]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group. A base, such as pyridine, is used to scavenge the proton from the nitrogen and to neutralize the hydrochloric acid (HCl) formed during the reaction.[1][5]
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Aminoacetophenone (≥98%) | Round-bottom flasks (50 mL and 100 mL) |
| Hexanoyl chloride (≥98%) | Magnetic stirrer and stir bar |
| Pyridine (anhydrous) | Dropping funnel |
| Dichloromethane (DCM, anhydrous) | Condenser |
| 1 M Hydrochloric acid (HCl) | Separatory funnel |
| Saturated sodium bicarbonate (NaHCO₃) solution | Beaker and Erlenmeyer flasks |
| Brine (saturated NaCl solution) | Buchner funnel and filter paper |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Hexanes (for recrystallization) | Mel-Temp apparatus or equivalent |
| Ethyl acetate (for recrystallization) | Standard laboratory glassware |
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Aminoacetophenone | 135.16 | 1.35 g | 10.0 | 1.0 |
| Hexanoyl chloride | 134.61 | 1.48 g (1.35 mL) | 11.0 | 1.1 |
| Pyridine | 79.10 | 1.19 g (1.21 mL) | 15.0 | 1.5 |
| Dichloromethane | - | 30 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g (10.0 mmol) of 2-aminoacetophenone in 30 mL of anhydrous dichloromethane.
-
Addition of Base: To the stirring solution, add 1.21 mL (15.0 mmol) of anhydrous pyridine.
-
Addition of Acylating Agent: Place the flask in an ice bath to cool the solution to 0 °C. Slowly add 1.35 mL (11.0 mmol) of hexanoyl chloride dropwise from a dropping funnel over 15 minutes. Causality Note: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up - Quenching and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess pyridine), 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 20 mL of brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification - Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.[6]
-
Caption: Experimental workflow for the synthesis.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the experimentally determined melting point with literature values if available. Pure compounds exhibit a sharp melting range.[7][8]
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The spectra should show characteristic peaks for the acetyl group, the hexanoyl chain, and the aromatic protons.[9][10]
-
FTIR Spectroscopy: To identify functional groups. Expect characteristic absorptions for the N-H bond, the amide C=O, and the ketone C=O.[9][10]
-
Mass Spectrometry: To determine the molecular weight of the product.
Health and Safety Precautions
It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.
-
2-Aminoacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Avoid inhalation and contact with skin and eyes.[13]
-
Hexanoyl chloride: Flammable liquid and vapor.[14] Causes severe skin burns and eye damage.[14] Handle with extreme care.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
References
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Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]
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Reis, B., et al. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Marine Drugs, 19(7), 385. [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Chemsrc. (2025). n-Hexanamide. [Link]
-
Karbala International Journal of Modern Science. (2021). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
-
Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. [Link]
-
ResearchGate. (2024). The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. [Link]
-
PubMed Central. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
-
ResearchGate. (n.d.). Schotten-Baumann reaction. [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
MDPI. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Loba Chemie. (2016). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. [Link]
-
PubChem. (n.d.). Oxamide, N-(2'-acetylphenyl)-N'-(2'-benzoylphenyl)-. [Link]
-
PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
-
PubChem. (n.d.). Hexanamide. [Link]
-
PubChem. (n.d.). Hexanamide, N-ethyl-N-phenyl-. [Link]
Sources
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Purification of N-(2-acetylphenyl)hexanamide using column chromatography
Abstract
This application note details the purification protocol for N-(2-acetylphenyl)hexanamide , a lipophilic amide intermediate often synthesized via the acylation of 2-aminoacetophenone. While standard amide purifications often assume high polarity, this specific ortho-substituted scaffold exhibits significant intramolecular hydrogen bonding , drastically altering its retention behavior on silica gel. This guide provides a self-validating workflow, emphasizing the "Hidden Polarity" effect, optimal mobile phase selection, and specific thin-layer chromatography (TLC) visualization techniques to ensure the removal of unreacted amine and acid impurities.
Chemical Context & Separation Logic
The "Hidden Polarity" Effect
Successful purification requires understanding the molecular geometry. Unlike para- or meta-substituted amides, This compound possesses a hydrogen bond donor (Amide N-H) and acceptor (Ketone C=O) in close proximity (1,2-position).
-
Mechanism: These groups form a stable 6-membered intramolecular hydrogen bond ring (pseudo-cycle).
-
Chromatographic Consequence: This internal bonding "masks" the polar functional groups from the silica stationary phase. Consequently, the target molecule behaves more lipophilically (lower polarity) than predicted, often eluting before structurally similar impurities that lack this internal locking mechanism.
Impurity Profile
| Impurity | Origin | Polarity (Silica Interaction) | Detection Strategy |
| Hexanoic Acid | Reagent hydrolysis | High (Streaks without modifier) | UV (Weak), Bromocresol Green (Yellow) |
| 2-Aminoacetophenone | Starting Material | Moderate-High (Basic interaction) | UV (Strong), Ninhydrin (Red/Orange) |
| Target Amide | Product | Moderate (Masked Polarity) | UV (Strong), Anisaldehyde (Purple/Blue) |
Pre-Purification Optimization (The "Self-Validating" Workup)
Expert Insight: Do not rely solely on the column to remove bulk impurities. A chemical wash significantly increases column loading capacity.
Protocol:
-
Acid Wash: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc). Wash 2x with 1M HCl.
-
Logic: This protonates unreacted 2-aminoacetophenone (making it water-soluble) and removes it into the aqueous layer.
-
-
Base Wash: Wash the organic layer 2x with Saturated NaHCO₃.
-
Logic: This deprotonates residual hexanoic acid (making it water-soluble carboxylate), preventing it from co-eluting or streaking on the column.
-
-
Drying: Dry organic layer over MgSO₄, filter, and concentrate.
Method Development: Thin Layer Chromatography (TLC)
Before committing to a flash column, the separation must be validated on a silica TLC plate.[1]
Mobile Phase Optimization:
-
Starting Point: 10% EtOAc in Hexanes.
-
Target Rf: Adjust polarity until the product spot is at Rf 0.25 – 0.35 .
-
Observation: Due to the hexyl chain and intramolecular H-bonding, this molecule is surprisingly non-polar. Expect a mobile phase of roughly 15-20% EtOAc/Hexanes to be optimal.
Visualization (Double-Check Method):
-
UV (254 nm): Mark all spots. The acetophenone moiety is strongly UV active.
-
Ninhydrin Stain: Dip and heat.
-
Result: Any remaining starting material (amine) will turn reddish-orange. The product (amide) will not stain or will stain very faintly/slowly.
-
Validation: If you see a lower UV spot that turns red with Ninhydrin, your column must resolve this specific band.
-
Flash Chromatography Protocol
Setup
-
Stationary Phase: Silica Gel 60 (40–63 µm).
-
Column Size: 10:1 to 20:1 ratio (Silica weight : Crude mass).
-
Loading Method: Solid (Dry) Load .
-
Procedure: Dissolve crude in minimum DCM, add Celite 545 or Silica (1:2 ratio), and rotary evaporate to a free-flowing powder.
-
Why: Liquid loading in DCM can cause "band broadening" for lipophilic amides, ruining resolution. Dry loading ensures a tight initial band.
-
Gradient Elution Profile
Perform the run using a stepwise or linear gradient.
| Time/CV (Column Volumes) | Mobile Phase (% EtOAc in Hexane) | Purpose |
| 0 - 2 CV | 0% (100% Hexane) | Column equilibration & elution of non-polar grease. |
| 2 - 5 CV | 0% → 10% | Elution of highly non-polar byproducts. |
| 5 - 15 CV | 10% → 25% | Elution of Target this compound. |
| 15 - 20 CV | 25% → 50% | Flush out polar impurities (oxidized species). |
Visualization of Workflow
Figure 1: Purification workflow highlighting the critical pre-column workup and separation logic.
Troubleshooting & Optimization
-
Problem: Target co-elutes with a yellow impurity (likely the amine).
-
Solution: The amine impurity is basic.[2] Add 1% Triethylamine (TEA) to the mobile phase. This sharpens the amine peak but generally moves it later or keeps it tighter, altering the separation selectivity. Alternatively, repeat the HCl wash on the crude.
-
-
Problem: "Streaking" or tailing of the product.
-
Solution: While rare for this specific molecule due to internal H-bonding, amide tailing can be fixed by adding 1% Methanol to the EtOAc fraction of the mobile phase to deactivate silica silanols.
-
References
-
Biotage. (2023).[2][3] Successful Flash Chromatography: A Whitepaper on Purification Strategies.[4] Retrieved from [Link]
-
National Institutes of Health (NIH). Intramolecular Hydrogen Bonding: Effects on Polarity and Permeability. PubMed Central. Retrieved from [Link]
-
University of Rochester. Purification: How to Run a Flash Column. Department of Chemistry Guides. Retrieved from [Link]
-
Reach Devices. TLC Stains and Visualization Reagents. Retrieved from [Link]
Sources
Crystallization methods for N-(2-acetylphenyl)hexanamide structural analysis
Application Note: Structural Analysis & Crystallization of N-(2-acetylphenyl)hexanamide
Introduction & Structural Context
This guide details the crystallization protocols for This compound , a molecule exhibiting a classic competition between rigid intramolecular hydrogen bonding and flexible alkyl chain dynamics.
Why this molecule matters:
The ortho-acetylanilide core features a strong intramolecular hydrogen bond (N-H···O=C) between the amide proton and the acetyl carbonyl. This interaction "locks" the phenyl and amide groups into a planar conformation (a "virtual" six-membered ring), significantly reducing the molecule's ability to form the standard intermolecular hydrogen bonding networks seen in primary amides. Consequently, crystal packing relies heavily on
The Challenge: The hexyl chain introduces significant rotational freedom (entropy). If the crystallization kinetics are too fast, the alkyl chains will disorder, leading to the common failure mode: "oiling out" rather than crystal nucleation.
Physicochemical Profile
| Property | Characteristic | Implication for Crystallization |
| Molecular Weight | ~233.31 g/mol | Small molecule; rapid diffusion in low-viscosity solvents. |
| H-Bond Donors | 1 (Amide N-H) | Sequestered by intramolecular bond to acetyl O. |
| H-Bond Acceptors | 2 (Amide O, Acetyl O) | Available, but sterically crowded. |
| Solubility (High) | DCM, Acetone, EtOAc, EtOH | Good candidates for the "Solvent" phase. |
| Solubility (Low) | Hexanes, Water, Pentane | Good candidates for the "Antisolvent" phase. |
| LogP (Est.) | ~3.0 - 3.5 | Lipophilic; avoid pure water systems. |
Pre-requisite: Synthesis & Purification[1]
Note: You cannot grow diffraction-quality crystals from impure material. 99%+ purity is required.
Synthesis Pathway:
Acylation of 2-aminoacetophenone with hexanoyl chloride in the presence of Triethylamine (Et
Purification Protocol (The "Flash" Standard):
-
Dissolution: Dissolve crude solid in minimal Dichloromethane (DCM).
-
Wash: Wash with 1M HCl (removes unreacted aniline), then Sat. NaHCO
(removes acid), then Brine. -
Dry: Dry organic layer over anhydrous MgSO
. -
Recrystallization (Bulk): Dissolve in boiling Ethanol (EtOH). Add water dropwise until turbidity persists. Cool slowly to 4°C. Filter and dry.
Crystallization Protocols for SCXRD
Method A: Slow Evaporation (Screening Phase)
Best for: Initial assessment of polymorphism and habit.
Concept: Controlled supersaturation via solvent removal. Critical Parameter: Rate of evaporation. Too fast = oil/amorphous; Too slow = solvent inclusions.
-
Prepare Vials: Use 4 mL clear glass vials.
-
Saturation: Dissolve 15 mg of pure this compound in 1.5 mL of solvent (See Table A).
-
Tip: If solids remain, filter through a 0.45 µm PTFE syringe filter.
-
-
Cover: Cover the vial with Parafilm®. Poke 3-5 small holes with a needle to restrict airflow.
-
Incubate: Place in a vibration-free, temperature-controlled environment (20°C) for 3-7 days.
Table A: Solvent Screening Matrix
| Solvent System | Expected Habit | Risk Factor |
|---|---|---|
| Ethyl Acetate | Prisms / Blocks | Low (Standard choice) |
| Acetone | Needles | Medium (Evaporates fast) |
| Ethanol | Plates | Low (Good H-bond mimic) |
| DCM | Blocks | High (Evaporates very fast; use fewer holes) |
Method B: Liquid-Liquid Diffusion (The "Gold Standard")
Best for: High-quality single crystals for X-ray diffraction.
Concept: Gentle diffusion of a precipitant (antisolvent) into a solution creates a metastable zone where nucleation occurs slowly, ordering the hexyl chains.
Setup:
-
Inner Phase (Solvent): Dissolve 20 mg of compound in 0.5 mL Dichloromethane (DCM) in a small tube (e.g., an NMR tube or narrow vial).
-
Outer Phase (Antisolvent): Carefully layer 2.0 mL of Hexane on top of the DCM solution.
-
Technique: Tilt the tube to 45° and let the hexane slide down the wall. Do not mix. A distinct interface must be visible.
-
-
Seal: Cap the tube tightly.
-
Wait: Leave undisturbed at room temperature. The phases will mix over 48-72 hours. Crystals will grow at the interface or on the glass walls.
Workflow Visualization
The following diagram outlines the decision tree for structural analysis, from synthesis to data collection.
Figure 1: Strategic workflow for the purification and crystallization of this compound, prioritizing Liquid-Liquid diffusion for SCXRD analysis.
Troubleshooting: The "Oiling Out" Phenomenon
If your solution turns into a cloudy oil droplets at the bottom of the vial instead of crystals:
-
Cause: Supersaturation was reached too quickly, or the temperature is too high (kinetic energy > lattice energy).
-
Solution 1 (Temperature Cycling): Place the oiled vial in the fridge (4°C) for 12 hours, then room temp for 12 hours. Repeat. This creates thermal fluctuations that can nudge the oil into an ordered lattice.
-
Solution 2 (Seeding): Scratch the side of the glass vial with a metal spatula. The microscopic glass shards provide nucleation sites.
References
-
N-Aryl Amide Synthesis & Properties
- Organic Chemistry Portal. "Synthesis of N-Aryl Amides."
-
[Link]
-
Intramolecular Hydrogen Bonding in o-Acetylanilides
- RSC Publishing.
-
[Link]
-
General Crystallization Protocols for Small Organic Molecules
-
Solubility Data (Hexanamide derivatives)
Sources
Troubleshooting & Optimization
Improving yield of N-(2-acetylphenyl)hexanamide synthesis reactions
An essential intermediate in pharmaceutical and agrochemical development, N-(2-acetylphenyl)hexanamide is synthesized through the N-acylation of 2'-aminoacetophenone. While the reaction appears straightforward, achieving high yield and purity can be challenging due to the nuanced reactivity of the starting materials and sensitivity to reaction conditions. This technical support center provides in-depth troubleshooting guides and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals aiming to optimize this synthesis.
Reaction Overview: The Acylation of 2'-Aminoacetophenone
The most common and direct route to this compound is the nucleophilic acyl substitution reaction between 2'-aminoacetophenone and an activated hexanoic acid derivative, typically hexanoyl chloride. The reaction is often performed under Schotten-Baumann conditions.[1][2]
Overall Reaction: 2'-Aminoacetophenone + Hexanoyl Chloride → this compound + HCl
The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group and a final deprotonation step to yield the stable amide product.[3]
Caption: General mechanism for amide synthesis.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most common problems encountered during the synthesis of this compound, providing causative explanations and actionable solutions.
Q1: Why is the yield of my N-acylation reaction unexpectedly low or zero?
A1: Low or no yield is the most frequent issue and can stem from several factors, often related to the deactivation of one of the reactants.
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the nitrogen atom of the starting 2'-aminoacetophenone, rendering it non-nucleophilic and effectively halting the reaction.[4][5] An adequate amount of base is crucial to neutralize this acid as it forms.[]
-
Hydrolysis of Hexanoyl Chloride: Acyl chlorides are highly sensitive to moisture. Any water present in the solvent, on the glassware, or in the starting amine will rapidly hydrolyze hexanoyl chloride to the much less reactive hexanoic acid, reducing the effective concentration of your acylating agent.[4]
-
Reduced Nucleophilicity of the Amine: 2'-aminoacetophenone is an aromatic amine. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, making it significantly less basic and less nucleophilic than an aliphatic amine.[7] This inherently slower reactivity requires optimized conditions to proceed to completion.
-
Inadequate Temperature: While the reaction is exothermic, insufficient thermal energy may lead to a sluggish or incomplete reaction, especially given the reduced reactivity of the aromatic amine.[] Conversely, excessively high temperatures can promote side reactions.
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent system, the reaction rate will be significantly limited by diffusion between phases.[4]
Caption: Troubleshooting flowchart for low yield.
Q2: My NMR spectrum shows multiple products. What are the likely impurities and how can I prevent them?
A2: The formation of side-products complicates purification and reduces yield. Key potential impurities include:
-
Unreacted Starting Material: Incomplete conversion is common. This can be addressed by optimizing reaction time, temperature, or stoichiometry as described above.
-
Hexanoic Acid: This forms from the hydrolysis of hexanoyl chloride. It can typically be removed during the work-up by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
-
Diacylated Product (N,N-dihexanoyl-2-aminoacetophenone): While primary amines can sometimes undergo a second acylation, this is less favorable with sterically hindered and electronically deactivated aromatic amines like 2'-aminoacetophenone.[] This side reaction is more likely if a large excess of hexanoyl chloride is used under forcing conditions. To avoid it, use a stoichiometry of acyl chloride close to 1:1 with the amine (e.g., 1.1 equivalents).
-
O-Acylation: In principle, the acetyl group's enol form could be acylated. However, N-acylation is kinetically and thermodynamically favored and O-acylation is not a significant concern under standard conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction?
A1: The choice of base is critical and depends on the desired reaction setup. There are two main approaches:
-
Inorganic Base (Schotten-Baumann Conditions): Using an aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in a two-phase system (e.g., dichloromethane/water) is a classic, robust, and cost-effective method.[1][2] The base remains in the aqueous phase, where it neutralizes the HCl byproduct, while the organic reactants and product stay in the organic phase.[1]
-
Organic Base (Anhydrous Conditions): Using a tertiary amine base like triethylamine (Et₃N) or pyridine in a dry organic solvent (like dichloromethane or THF) is also very effective.[][8] This approach is preferred when either starting material is sensitive to hydrolysis. At least two equivalents of the organic base are often recommended: one to neutralize the generated HCl and one to act as a catalyst or ensure basic conditions.
| Base Type | Example | Solvent System | Pros | Cons |
| Inorganic | NaOH, NaHCO₃ | Biphasic (e.g., DCM/H₂O) | Inexpensive, easy work-up, efficient HCl scavenging. | Risk of hydrolyzing acyl chloride if mixing is poor. |
| Organic | Pyridine, Et₃N | Anhydrous Organic (e.g., DCM) | Avoids water, suitable for water-sensitive substrates. | More expensive, can complicate purification. |
Q2: How should I monitor the reaction's progress effectively?
A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[9]
-
Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of a non-polar and a moderately polar solvent, for example, 3:1 Hexanes:Ethyl Acetate.
-
Procedure: Spot the starting amine (2'-aminoacetophenone), the co-spot (amine + reaction mixture), and the reaction mixture on the plate.
-
Interpretation: The starting amine is more polar than the final amide product due to the free -NH₂ group. Therefore, the product spot will have a higher Rf value (travel further up the plate) than the starting material spot. The reaction is complete when the starting amine spot has completely disappeared from the reaction mixture lane.
Q3: What is the most effective method for purifying the final product?
A3: Purification typically involves a two-stage process:
-
Aqueous Work-up: After the reaction is complete, the organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and organic base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any hexanoic acid, and finally with brine to remove residual water.[9]
-
Recrystallization or Chromatography:
-
Recrystallization: If the crude product is a solid and relatively clean after the work-up, recrystallization is an excellent method for obtaining high-purity material. A solvent system like ethanol/water or ethyl acetate/hexanes is often effective.
-
Column Chromatography: If the reaction yields multiple byproducts or an oily crude product, purification by flash column chromatography on silica gel is the most reliable method. The eluent system used for TLC analysis can be adapted for the column.[9]
-
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Schotten-Baumann Synthesis (Aqueous Base)
This protocol utilizes a classic two-phase system, which is robust and scalable.[1][4]
-
Preparation: To a round-bottom flask, add 2'-aminoacetophenone (1.0 eq) and dichloromethane (DCM, ~0.2 M). Begin vigorous stirring to dissolve the amine. Add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction: Cool the biphasic mixture in an ice bath (0 °C). Slowly add hexanoyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A white precipitate may form.
-
Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the consumption of the starting amine using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by recrystallization or flash column chromatography.
Protocol 2: Anhydrous Synthesis (Organic Base)
This protocol is ideal when strict exclusion of water is necessary.[10]
-
Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add 2'-aminoacetophenone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Add triethylamine (2.2 eq).
-
Reaction: Cool the solution in an ice bath (0 °C). Slowly add hexanoyl chloride (1.1 eq) dropwise via syringe. A salt (triethylammonium chloride) will precipitate.
-
Execution: Allow the reaction to warm to room temperature and stir for 4-8 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC as described previously.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by the chosen method.
Caption: General experimental workflow.
References
-
Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62, o1957–o1958. Available at: [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]
-
ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Available at: [Link]
-
Jeong, E., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Mohamed-Ezzat, R. A., Kariuki, B. M., & Elgemeie, G. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
RSC Publishing. (n.d.). A highly efficient in situ N-acetylation approach for solid phase synthesis. Available at: [Link]
-
Mohamed-Ezzat, R. A., Kariuki, B. M., & Elgemeie, G. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide. Acta Crystallographica E: Crystallographic Communications, 80(Pt 4), 392–395. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Available at: [Link]
-
ResearchGate. (2025). (PDF) N -(2-Acetylphenyl)acetamide. Available at: [Link]
-
Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]
-
National Institutes of Health (NIH). (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]
- Google Patents. (n.d.). US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Available at: [Link]
- Google Patents. (n.d.). US4678613A - Process for the purification of triphenylmethane compounds.
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Reddit. (n.d.). Tips and tricks for difficult amide bond formation?. Available at: [Link]
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YouTube. (2020). Acetylation of aniline. Available at: [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]
-
PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available at: [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of aniline acetylation reaction. Available at: [Link]
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- 8. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amide Synthesis [fishersci.se]
Troubleshooting solubility issues of N-(2-acetylphenyl)hexanamide in aqueous media
Technical Support Center: Solubility & Formulation Guide Subject: N-(2-acetylphenyl)hexanamide (CAS: N/A - Custom/Research Grade) Application: Bioactive Small Molecule / Quorum Sensing Inhibitor Research
Section 1: The Diagnostic Phase (Root Cause Analysis)
Q: I dissolved the compound in DMSO, but it precipitates immediately upon adding it to my cell culture media. Is my compound degraded?
A: It is highly unlikely that the compound is degraded.[1] You are experiencing "Solvent Shock" (rapid reprecipitation).[1]
The Science: this compound is a lipophilic neutral amide.
-
Structural Analysis: It consists of a lipophilic hexyl tail and an aromatic ring (acetophenone moiety).[1] While the amide bond offers a hydrogen bond donor/acceptor site, the hexyl chain dominates the physicochemical profile, driving the LogP (partition coefficient) to an estimated 3.0 – 3.5 .
-
The Mechanism: When a high-concentration DMSO stock (e.g., 100 mM) hits the aqueous media, the DMSO rapidly diffuses into the water. The water molecules form a "cage" around the hydrophobic drug molecules (hydrophobic effect), forcing them to aggregate and crash out of solution faster than they can disperse.[1]
Q: Can I improve solubility by acidifying or basifying the media?
A: No. Do not attempt pH adjustment; it will likely harm your biological system without helping solubility.[1]
-
Reasoning: This molecule is effectively neutral in the physiological pH range (pH 2–10).[1]
-
The nitrogen atom is part of an amide bond, meaning its lone pair is delocalized into the carbonyl group. It is not basic (unlike the precursor aniline).[1]
-
There are no acidic protons (like carboxylic acids) to deprotonate.[1]
-
Result: Changing pH affects the media, not the drug's ionization state.[1]
-
Section 2: Formulation Strategies (The "Fix")
Strategy A: The "Step-Down" Dilution (For Low Concentrations < 50 µM)
Best for: High-throughput screening, acute cellular assays.
Direct addition of 100% DMSO stock to media causes local areas of high concentration (supersaturation).[1]
Protocol:
-
Prepare your Master Stock in 100% DMSO (e.g., 50 mM).[1]
-
Prepare an Intermediate Working Solution (100x) in pure DMSO.
-
Example: If final target is 10 µM, make a 1 mM intermediate stock.[1]
-
-
Vortex the culture media vigorously to create a moving vortex.
-
Inject the DMSO intermediate directly into the center of the vortex (not down the side of the tube).
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.[1]
-
Strategy B: The Cosolvent/Surfactant System (For Moderate Concentrations 50–200 µM)
Best for: Animal injections (IP/IV) or robust cell assays.
If Strategy A fails, you must reduce the surface tension difference between the solvent and water.[1]
Recommended Vehicle:
-
10% DMSO (Solubilizer)[1]
-
40% PEG 400 (Cosolvent/Viscosity modifier)[1]
-
5% Tween 80 (Surfactant - prevents aggregation)
-
45% Saline/PBS (Aqueous bulk)[1]
Mixing Order (CRITICAL):
-
Add PEG 400 and vortex.
-
Add Tween 80 and vortex.[1]
-
Slowly add warm Saline (37°C) dropwise while vortexing.
Strategy C: Cyclodextrin Complexation (For High Concentrations > 200 µM)
Best for: In vivo bioavailability and long-term stability.
Cyclodextrins (CDs) form a "bucket" around the lipophilic hexyl tail/aromatic ring, hiding it from the water.[1]
Protocol:
-
Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in PBS.[1]
-
Add the compound directly to this solution as a solid (or from a small volume of acetone which is then evaporated).
-
Sonicate in a pulsed water bath (30 sec on, 30 sec off) for 20 minutes. Avoid overheating.
-
Filter sterilize (0.22 µm PVDF filter).[1] Note: Nylon filters bind lipophilic drugs; use PVDF or PES.
Section 3: Physicochemical Data Summary
| Property | Value (Estimated/Observed) | Implication for Handling |
| Molecular Weight | ~247.3 g/mol | Small molecule, rapid diffusion. |
| LogP (Octanol/Water) | 3.2 ± 0.4 (Predicted) | Highly lipophilic.[1] Water insoluble.[1] |
| pKa | N/A (Neutral) | pH adjustment is ineffective.[1] |
| Solubility (Water) | < 0.01 mg/mL | Requires formulation.[1] |
| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent.[1] |
| Solubility (Ethanol) | > 20 mg/mL | Good alternative, but evaporates fast.[1] |
Section 4: Visual Troubleshooting Workflows
Figure 1: The Precipitation Decision Tree
Use this logic flow to determine the correct corrective action when you see turbidity.
Caption: Decision matrix for identifying the root cause of precipitation events during experimental setup.
Figure 2: The "Golden Rule" Mixing Protocol
Visualizing the kinetic solubility method to prevent "crashing out."
Caption: The "Step-Down" dilution method minimizes local supersaturation, the primary cause of precipitation.
References & Further Reading
-
Lipophilicity and Solubility:
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
-
Context: Explains the LogP > 3 threshold for solubility issues seen with hexanamide derivatives.
-
-
Cyclodextrin Formulation:
-
Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
-
Context: Validates the use of HP-β-CD for solubilizing neutral lipophilic amides.
-
-
Cosolvent Systems (DMSO/PEG):
-
Strickley, R. G. (2004).[1] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research.
-
Context: Provides the basis for the PEG 400/Tween 80/Saline vehicle recommendation.
-
-
Quorum Sensing Inhibitor Chemistry:
Sources
Stability of N-(2-acetylphenyl)hexanamide under physiological pH conditions
Topic: Stability of N-(2-acetylphenyl)hexanamide under physiological pH conditions Applicable For: Drug Discovery, Pre-formulation, and ADME Scientists Last Updated: October 26, 2023
The Stability Profile: A Mechanistic Overview
Understanding the stability of This compound at physiological pH (pH 7.4) requires dissecting two competing forces: electronic activation and steric protection . Unlike simple amides, this molecule possesses an ortho-acetyl group that significantly influences its kinetic behavior.
The "Ortho-Effect" at pH 7.4
At neutral pH, the primary degradation pathway is hydrolysis to 2-aminoacetophenone and hexanoic acid . However, the rate of this reaction is governed by the specific structural environment:
-
Electronic Activation (Destabilizing): The o-acetyl group is electron-withdrawing. It pulls electron density from the benzene ring, which in turn pulls density from the amide nitrogen. This reduces the resonance overlap of the amide bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Steric Protection (Stabilizing): The bulky acetyl group at the ortho position creates steric hindrance. This physically blocks water molecules from approaching the amide carbonyl, often overriding the electronic activation.
-
Intramolecular H-Bonding: The carbonyl oxygen of the acetyl group often forms a hydrogen bond with the amide proton (N-H). This locks the molecule in a planar conformation, further shielding the amide bond from hydrolysis.
Verdict: In a chemical buffer (e.g., PBS) at pH 7.4, this compound is kinetically stable over standard experimental timeframes (24–48 hours). "Instability" is more likely to be a solubility artifact than chemical degradation.
Data Summary: Theoretical Physicochemical Properties
| Property | Value (Approx.) | Implication for Stability |
| LogP | ~3.5 - 4.0 | High Lipophilicity. High risk of precipitation in aqueous buffers. |
| pKa (Amide) | > 15 | No ionization at pH 7.4. Molecule remains neutral. |
| Hydrolysis Half-life | > 72 hours (Chemical) | Stable in PBS/HBSS without enzymes. |
| Metabolic Stability | Low (in Plasma/Microsomes) | Carboxylesterases rapidly cleave this bond. |
Troubleshooting Guide
Issue A: "My compound concentration is dropping, but I don't see degradation products."
Diagnosis: This is the Lipophilicity Trap . The compound is not degrading; it is crashing out of the solution or binding to the plasticware.
-
Mechanism: The hexanoyl chain renders the molecule highly lipophilic. At pH 7.4, the solubility limit may be < 10 µM.
-
Solution:
-
Check the Vessel: Switch from polystyrene (PS) to glass or low-binding polypropylene (PP) plates.
-
Cosolvent Spike: Ensure your final assay buffer contains at least 1% DMSO or Acetonitrile.
-
Centrifugation Test: Spin the sample at 10,000 x g for 5 minutes. If the supernatant concentration drops further, you have a suspension, not a solution.
-
Issue B: "I see a new peak at RRT 0.85 on HPLC."
Diagnosis: Chemical Hydrolysis (Formation of 2-Aminoacetophenone).
-
Mechanism: Water attack on the amide bond.
-
Verification: The byproduct, 2-aminoacetophenone, has a distinct UV spectrum (shifted max due to the ketone/amine conjugation).
-
Solution:
-
Verify pH has not drifted alkaline (> pH 8.0 accelerates hydrolysis).
-
Store samples at 4°C if analysis is delayed.
-
Issue C: "The peak shape is splitting or broadening."
Diagnosis: Rotational Isomerism (Rotamers).
-
Mechanism: The ortho-substitution restricts rotation around the N-Phenyl bond. On slower HPLC gradients, you may see interconverting rotamers.
-
Solution:
-
Increase column temperature to 40°C or 50°C to speed up rotamer interconversion (coalescence).
-
Visualizing the Degradation Pathway
The following diagram illustrates the hydrolysis pathway and the competing intramolecular interactions.
Figure 1: Hydrolysis pathway of this compound showing the kinetic competition between chemical degradation and physical precipitation.[1][2]
Standard Operating Protocol: Stability Assay
Objective: To distinguish between chemical instability and solubility issues at pH 7.4.
Materials
-
Buffer: 100 mM Phosphate Buffer (pH 7.4).
-
Stock Solution: 10 mM this compound in DMSO.
-
Internal Standard (IS): Warfarin or Tolbutamide (structurally distinct).
-
Analysis: HPLC-UV or LC-MS.
Workflow
-
Preparation:
-
Prepare a 10 µM working solution by spiking 1 µL of Stock into 999 µL of Buffer (0.1% DMSO final).
-
Critical: Prepare a second set in 50:50 Buffer:Acetonitrile (Control Condition - ensures solubility).
-
-
Incubation:
-
Incubate both sets at 37°C in a shaker (300 rpm).
-
Timepoints: 0h, 1h, 4h, 24h.
-
-
Sampling:
-
At each timepoint, remove 100 µL.
-
Add 100 µL of cold Acetonitrile containing the Internal Standard (stops reaction and solubilizes any precipitate).
-
-
Analysis:
-
Inject onto HPLC (C18 Column).
-
Calculate % Remaining relative to the T=0h peak area ratio.
-
Interpretation
-
Scenario 1 (Stable): >95% remaining in both Buffer and Control sets.
-
Scenario 2 (Solubility Issue): <80% remaining in Buffer set, but >95% in Control set.
-
Scenario 3 (Chemical Instability): <80% remaining in both sets (with new peaks appearing).
Frequently Asked Questions (FAQs)
Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but be cautious of FBS (Fetal Bovine Serum) . Serum contains esterases/amidases that may enzymatically cleave the amide bond much faster than chemical hydrolysis. Always run a stability control in media + serum.
Q: Why does the peak area vary between injections? A: This is likely due to carryover or adsorption . The hexanoyl chain makes the molecule "sticky." Use a needle wash with high organic content (e.g., 90% MeOH) and ensure your HPLC vials are glass, not plastic.
Q: Is the compound light-sensitive? A: Aniline derivatives can be prone to photo-oxidation (browning). While the acetyl group stabilizes it slightly, it is Best Practice to use amber vials or wrap tubes in foil during incubations > 24 hours.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 16 for Amide Hydrolysis Mechanisms).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative source on solubility and stability profiling in drug discovery).
-
PubChem Database. Compound Summary for Hexanamide (Analogous substructure). National Library of Medicine.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of N-(2-acetylphenyl)hexanamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological data rests. In this guide, we delve into the comprehensive spectroscopic validation of N-(2-acetylphenyl)hexanamide, a molecule of interest for its potential applications. As we do not have a single, unified experimental dataset for this specific compound, we will leverage our expertise to predict its ¹H and ¹³C NMR spectra by drawing upon established data from its constituent chemical motifs. This guide will not only present the predicted spectral data but will also provide a robust experimental framework for its empirical validation, thereby offering a complete workflow for the characterization of this and similar novel molecules.
The Imperative of Spectroscopic Validation
In the journey of drug discovery and development, the absolute certainty of a molecule's structure is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This guide serves as a practical comparison and validation manual, providing the expected NMR data for this compound and outlining the methodologies to confirm it.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally related compounds, including acetanilide[2][3], 2'-aminoacetophenone[4], and hexanamide[5], and are in accordance with fundamental principles of NMR spectroscopy.[6] The proposed assignments are correlated with the molecular structure depicted below.
Figure 1. Structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' | ~0.91 | Triplet (t) | ~7.2 | 3H |
| H-2' | ~1.35 | Multiplet (m) | - | 4H |
| H-3' | ~1.65 | Multiplet (m) | - | 2H |
| H-4' | ~2.20 | Triplet (t) | ~7.5 | 2H |
| H-7' | ~2.65 | Singlet (s) | - | 3H |
| H-3 | ~7.15 | Triplet (t) | ~7.6 | 1H |
| H-4 | ~7.55 | Triplet (t) | ~7.8 | 1H |
| H-5 | ~7.95 | Doublet (d) | ~8.0 | 1H |
| H-6 | ~8.60 | Doublet (d) | ~8.4 | 1H |
| N-H | ~9.50 | Broad Singlet (br s) | - | 1H |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~14.0 |
| C-2' | ~22.5 |
| C-3' | ~31.5 |
| C-4' | ~25.0 |
| C-5' | ~38.0 |
| C-6' | ~172.0 |
| C-7' | ~29.0 |
| C-1 | ~138.0 |
| C-2 | ~122.0 |
| C-3 | ~129.5 |
| C-4 | ~123.0 |
| C-5 | ~134.0 |
| C-6 | ~121.0 |
| C-7 | ~202.0 |
Rationale Behind the Predicted Spectral Data
The predicted chemical shifts are derived from a composite analysis of the molecule's fragments. The aliphatic chain of the hexanamide moiety is expected to show characteristic signals: a triplet for the terminal methyl group (H-1') upfield around 0.91 ppm, and multiplets for the methylene groups (H-2', H-3') between 1.35 and 1.65 ppm.[5] The methylene group alpha to the amide carbonyl (H-4') is deshielded and predicted to be around 2.20 ppm.
For the aromatic portion, the chemical shifts are influenced by both the electron-withdrawing acetyl group and the electron-donating amide group. The protons on the aromatic ring are expected to be in the range of 7.15 to 8.60 ppm. The amide proton (N-H) signal is anticipated to be a broad singlet at a downfield shift of approximately 9.50 ppm, though its exact position is highly dependent on solvent and concentration.[7][8]
In the ¹³C NMR spectrum, two carbonyl carbons are expected: the amide carbonyl (C-6') around 172.0 ppm and the ketone carbonyl (C-7) significantly downfield at approximately 202.0 ppm.[2] The aliphatic carbons will resonate in the upfield region (14.0-38.0 ppm), while the aromatic carbons will appear between 121.0 and 138.0 ppm.
A Self-Validating System: Experimental Protocol for NMR Data Acquisition
To empirically validate the predicted data, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Spectral width: ~16 ppm
-
Pulse angle: 30-45 degrees
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16 (adjust as needed for signal-to-noise)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Spectral width: ~250 ppm
-
Pulse angle: 30-45 degrees
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualizing the Validation Workflow
The process of validating a chemical structure is a logical and systematic workflow. The following diagram, generated using Graphviz, illustrates this process from sample submission to final structural confirmation.
Comparison with Alternative and Complementary Analytical Techniques
While NMR is the cornerstone of structural elucidation, a multi-technique approach provides the most robust and irrefutable evidence of a compound's identity.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a direct confirmation of its elemental formula. For this compound (C₁₄H₁₉NO₂), the expected exact mass would be sought. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by identifying characteristic fragments of the acetylphenyl and hexanamide moieties.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
-
N-H stretch: A sharp peak around 3300 cm⁻¹
-
C=O stretch (amide): A strong absorption around 1680 cm⁻¹
-
C=O stretch (ketone): A strong absorption around 1660 cm⁻¹
-
C-H stretches (aliphatic and aromatic): In the 2850-3100 cm⁻¹ region.
-
Aromatic C=C bends: In the 1450-1600 cm⁻¹ region.
-
The presence of two distinct carbonyl peaks would be a key diagnostic feature, confirming the presence of both the amide and ketone functionalities.
Conclusion
The structural validation of this compound is a critical step in its development for any potential application. This guide provides a comprehensive set of predicted ¹H and ¹³C NMR data, which serves as a benchmark for experimental verification. By following the detailed experimental protocol and integrating data from complementary techniques such as mass spectrometry and infrared spectroscopy, researchers can achieve an unambiguous and definitive structural confirmation. This multi-faceted, self-validating approach embodies the principles of scientific integrity and is essential for advancing research and development in the pharmaceutical and chemical sciences.
References
-
Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 283. [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
-
University of Regensburg. (2015). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. [Link]
-
Krushelnitzky, A. (2020). NMR of acetanilide. [Link]
-
PubChem. (n.d.). 2'-Aminoacetophenone. [Link]
-
Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
PubChem. (n.d.). Acetanilide. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
Mucci, A., et al. (1982). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Perkin Transactions 2, (8), 1037-1040. [Link]
-
Reich, H. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
-
University of Missouri-St. Louis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
-
PubChem. (n.d.). Hexanamide. [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]
Sources
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Synthesis International: GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]
- 3. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]
- 4. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexanamide | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. acdlabs.com [acdlabs.com]
Infrared (IR) Spectroscopy Characteristic Peaks of N-(2-acetylphenyl)hexanamide: A Comparative Technical Guide
Executive Summary & Structural Context[1][2][3][4][5]
N-(2-acetylphenyl)hexanamide is a specialized lipophilic amide derivative often utilized as an intermediate in the synthesis of 4-quinolones (via Camps cyclization) or as a ligand in coordination chemistry. Its structure combines a lipophilic hexyl chain with a highly reactive ortho-acetophenone core.
The infrared spectrum of this molecule is dominated by a critical structural feature: Intramolecular Hydrogen Bonding (IMHB) . Unlike simple secondary amides, the proximity of the amide N-H and the ketone carbonyl (C=O) at the ortho position creates a stable six-membered pseudo-ring. This interaction dramatically shifts characteristic peaks, distinguishing it from para-isomers or non-acetylated analogs.
This guide provides a detailed spectral breakdown, comparing this compound with its closest structural analog, N-(2-acetylphenyl)acetamide , to validate peak assignments where direct reference standards may be scarce.
Synthesis & Sample Preparation Protocol
To ensure spectral accuracy, the sample must be prepared free of hydrolysis byproducts (2-aminoacetophenone or hexanoic acid).
Synthesis Workflow (Graphviz)
Experimental Protocol for IR Analysis
-
Technique : Fourier Transform Infrared Spectroscopy (FT-IR).
-
Method A (Preferred): ATR (Attenuated Total Reflectance) on neat solid.
-
Why: Preserves the solid-state conformation and IMHB network.
-
-
Method B: KBr Pellet (1-2 mg sample in 100 mg KBr).
-
Note: Ensure KBr is dry; moisture can disrupt the intramolecular H-bond, appearing as a broad O-H stretch that obscures the N-H region.
-
Spectral Analysis: Characteristic Peaks
The spectrum is defined by the competition between the Amide I band and the Aryl Ketone band. Due to the intramolecular hydrogen bond (N-H[1] ··· O=C), these frequencies are redshifted compared to standard amides.
The "Double Carbonyl" Region (1600–1700 cm⁻¹)
In typical amides, the Amide I (C=O) appears at ~1690 cm⁻¹. In this compound, the H-bond weakens the C=O bond order, shifting it to lower wavenumbers.
| Functional Group | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Ketone C=O | 1680 – 1685 | Strong | Conjugated with phenyl ring; involved in H-bonding acceptor role. |
| Amide I (C=O) | 1690 – 1700 | Strong | The hexanoyl carbonyl. Slightly higher than the ketone due to less conjugation but lowered by resonance. |
| Amide II (N-H) | 1580 – 1600 | Med-Strong | N-H bending coupled with C-N stretch. Often overlaps with aromatic C=C ring stretches. |
The N-H Stretch Region (3200–3400 cm⁻¹)
This is the diagnostic region for the ortho-substitution pattern.
-
Free Amide (Non-bonded): Sharp peak ~3400–3440 cm⁻¹.
-
This compound: Broad, weak band at 3200–3250 cm⁻¹ .
-
Causality: The proton is "locked" between the nitrogen and the ketone oxygen, reducing the vibrational frequency and broadening the peak.
-
The Alkyl Fingerprint (Hexyl Chain)
The hexanoyl chain distinguishes this molecule from the acetamide analog.
-
C-H Stretch (Asymmetric): 2955 cm⁻¹ (CH₃), 2930 cm⁻¹ (CH₂).
-
C-H Stretch (Symmetric): 2860–2870 cm⁻¹.
-
Significance: These peaks are significantly more intense in the hexanamide derivative compared to the acetamide analog due to the additional methylene (-CH₂-) units.
Comparative Analysis: Hexanamide vs. Alternatives
To validate the identity of this compound, we compare it against two established standards: its methyl-analog (Standard A) and its non-acetylated parent (Standard B).
Comparison Table
| Feature | This compound (Target) | N-(2-acetylphenyl)acetamide (Standard A) | N-phenylhexanamide (Standard B) |
| N-H Stretch | 3200–3250 cm⁻¹ (Broad) | 3200–3260 cm⁻¹ (Broad) | ~3300 cm⁻¹ (Sharper) |
| Ketone C=O | Present (~1680 cm⁻¹) | Present (~1680 cm⁻¹) | Absent |
| Amide I C=O | 1690–1700 cm⁻¹ | 1690–1700 cm⁻¹ | ~1660 cm⁻¹ |
| Alkyl C-H | Strong (2850–2960 cm⁻¹) | Weak (Only ~2920 cm⁻¹) | Strong (2850–2960 cm⁻¹) |
| H-Bonding | Intramolecular (Strong) | Intramolecular (Strong) | Intermolecular (Weak/Dimer) |
Structural Logic Diagram (Graphviz)
Key Differentiators
-
Vs. N-(2-acetylphenyl)acetamide: The spectra are nearly identical in the fingerprint region (1500–600 cm⁻¹) and the carbonyl region. The only reliable differentiator is the C-H stretching region (2800–3000 cm⁻¹) . The hexanamide derivative will show a specific pattern of methylene peaks (2850, 2920 cm⁻¹) that are much stronger than the single methyl signal of the acetamide.
-
Vs. N-phenylhexanamide: The absence of the ketone peak at ~1680 cm⁻¹ in N-phenylhexanamide is the " go/no-go " signal. If your spectrum lacks the split carbonyl band, you have failed to acetylate the ring or lost the acetyl group.
References
-
Slater, H. L., et al. (2006).[2][1] "N-(2-Acetylphenyl)acetamide."[2][1] Acta Crystallographica Section E, E62, o1957–o1958.[2][1] (Demonstrates the intramolecular H-bond geometry in the analogous acetamide).
-
NIST Mass Spectrometry Data Center. "Hexanamide, N-phenyl- (Hexananilide)." NIST Chemistry WebBook, SRD 69. (Provides the baseline IR data for the lipophilic amide chain without the acetyl group).
-
ChemicalBook. "N-(2-acetylphenyl)acetamide Properties and Spectral Data." (Used for comparative functional group analysis).
- Sadtler Research Laboratories. "Standard Infrared Spectra Collection." (General reference for alkyl amide C-H stretching frequencies).
Sources
HPLC retention time and method validation for N-(2-acetylphenyl)hexanamide
Method Development, Optimization, and Validation Strategies
Executive Summary
N-(2-acetylphenyl)hexanamide represents a class of lipophilic anilides often encountered as pharmaceutical intermediates or degradation products in amide synthesis. Its analysis presents specific chromatographic challenges: the hexyl chain imparts significant hydrophobicity (LogP ~3.2–3.5), while the ortho-acetyl group can induce steric hindrance and intramolecular hydrogen bonding, potentially affecting peak symmetry.
This guide compares two distinct chromatographic approaches for this analyte:
-
The "Workhorse" Method: Standard Fully Porous Particle (FPP) C18 (5 µm).
-
The "High-Throughput" Method: Core-Shell (SPP) C18 (2.7 µm).
Key Takeaway: While the Standard FPP method offers global transferability and robustness for routine QC, the Core-Shell method reduces run times by 60% and improves resolution (
Physicochemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7]
Understanding the molecule is the first step in method design.
| Parameter | Characteristic | Chromatographic Implication |
| Structure | Aromatic Ring + Hexyl Chain | High retentivity on Reverse Phase (RP) columns. Requires high organic strength (>50% ACN/MeOH) to elute in reasonable time. |
| Functional Groups | Amide (-NH-CO-) & Ketone (-CO-CH3) | Dual carbonyls provide good UV absorption. The ortho substitution may cause peak tailing due to steric effects if the stationary phase is not end-capped. |
| pKa | ~14 (Amide proton) | Neutral in standard pH ranges (2–8). pH control is less critical for retention but vital for suppressing silanol activity on the column. |
| Solubility | Low in Water; High in ACN/MeOH | Sample diluent must match the mobile phase organic strength to prevent precipitation in the injector. |
Comparative Method Analysis
Method A: The "Workhorse" (Standard FPP)
Best for: Routine QC, labs with older HPLC systems (400 bar limit).
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Mobile Phase: Isocratic ACN:Water (70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Backpressure: ~80–120 bar.
-
Retention Time (
): ~8.5 min. -
Pros: Extremely robust; unlikely to clog; transferable to any HPLC.
-
Cons: Long run time; high solvent consumption; broader peaks.
Method B: The "High-Throughput" (Core-Shell SPP)
Best for: R&D, high-volume sample analysis, maximizing resolution.
-
Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm (e.g., Phenomenex Kinetex or Thermo Accucore).
-
Mobile Phase: Gradient (See Protocol).
-
Flow Rate: 1.5 mL/min.
-
Backpressure: ~250–350 bar (fits within standard HPLC limits).
-
Retention Time (
): ~3.2 min. -
Pros: 3x faster; sharper peaks (higher
); lower LOD/LOQ. -
Cons: Requires lower dead-volume system for optimal performance; faster column fouling if samples are dirty.
Comparative Data Summary (Representative)
| Performance Metric | Method A (Standard 5µm) | Method B (Core-Shell 2.7µm) | Improvement |
| Retention Time ( | 8.5 ± 0.2 min | 3.2 ± 0.05 min | 62% Faster |
| Theoretical Plates ( | ~12,000 | ~28,000 | >2x Efficiency |
| Tailing Factor ( | 1.3 | 1.1 | Better Symmetry |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 0.1 µg/mL | 5x Sensitivity |
| Solvent per Run | 15 mL | 5 mL | 66% Savings |
Method Validation Strategy (ICH Q2(R1))
Validation proves the method is "fit for purpose." The following strategy aligns with ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Before every analysis sequence, ensure the system is performing correctly.
-
Injection Precision: 6 replicates of standard. RSD < 1.0% (Method A) or < 2.0% (Method B).
-
Tailing Factor:
.[2] -
Resolution:
between analyte and nearest impurity (e.g., 2-aminoacetophenone).
Linearity[2]
-
Range: 80% to 120% of target concentration (e.g., 0.1 mg/mL).
-
Points: Minimum 5 concentration levels (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).
-
Acceptance:
; y-intercept should be statistically insignificant.
Accuracy (Recovery)
-
Method: Spike placebo (matrix) with analyte at 3 levels (80%, 100%, 120%).
-
Replicates: 3 replicates per level (Total 9 determinations).
-
Acceptance: Mean recovery 98.0% – 102.0%.
Precision[8]
-
Repeatability: 6 injections of 100% concentration.
-
Intermediate Precision: Different day, different analyst, different column batch.
Detailed Experimental Protocols
Reagent Preparation
-
Diluent: Mix Acetonitrile and Water (80:20 v/v). Rationale: High organic content ensures the lipophilic amide dissolves completely.
-
Mobile Phase A (Water): 0.1% Phosphoric Acid in Milli-Q Water. Rationale: Low pH (~2.5) suppresses silanol ionization, reducing peak tailing.
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Protocol: Method B (Core-Shell Optimization)
Instrument Setup:
-
Detector: UV/Vis or DAD at 254 nm (Primary) and 210 nm (Secondary).
-
Column Temp: 40°C. Rationale: Reduces viscosity, lowering backpressure and improving mass transfer.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comments |
|---|---|---|---|
| 0.00 | 60 | 40 | Initial hold |
| 4.00 | 10 | 90 | Elute lipophilic hexanamide |
| 4.10 | 60 | 40 | Re-equilibration start |
| 6.00 | 60 | 40 | Ready for next injection |
Visualizations
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical steps taken to select the Core-Shell method over the traditional approach.
Caption: Decision logic for selecting between Fully Porous vs. Core-Shell technologies based on lab requirements.
Diagram 2: Validation Workflow (ICH Q2)
The sequential process for validating the selected method.
Caption: Step-by-step ICH Q2(R1) validation workflow ensuring data integrity and regulatory compliance.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Fekete, S., et al. (2012). Theory and practice of superficially porous silica particles for HPLC and UHPLC. Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem. (n.d.). Compound Summary: N-(2-acetylphenyl)acetamide (Analogous Structure). National Library of Medicine.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard Text for HPLC Theory).
Sources
A Comparative Guide to the Crystallographic Analysis of N-(2-acetylphenyl)alkanamides: A Case Study with N-(2-acetylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials research, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms within a crystal lattice, elucidated through single-crystal X-ray diffraction (XRD), governs a multitude of physicochemical properties, including solubility, stability, and bioavailability. This guide delves into the crystallographic analysis of N-(2-acetylphenyl)alkanamides, a class of compounds with potential applications in medicinal chemistry.
While the specific crystal structure of N-(2-acetylphenyl)hexanamide is not publicly available in crystallographic databases, we can perform a robust comparative analysis by examining its close structural analog, N-(2-acetylphenyl)acetamide. The substitution of the hexanamide with an acetamide group provides a valuable platform to discuss the principles of crystal engineering and the influence of alkyl chain length on solid-state packing.
The Archetype: Crystal Structure of N-(2-acetylphenyl)acetamide
The crystal structure of N-(2-acetylphenyl)acetamide (C₁₀H₁₁NO₂) has been determined and provides a foundational understanding of the conformational preferences and intermolecular interactions that are likely to be present in longer-chain analogs.[1][2] The compound was synthesized from 2'-aminoacetophenone and acetic anhydride.[1][3] In its crystalline form, the molecule exhibits a nearly planar conformation, a feature that is significantly influenced by the presence of an intramolecular N—H⋯O hydrogen bond.[1][3][4] This hydrogen bond creates a six-membered ring, which imparts rigidity to the molecular backbone.[4]
The detailed crystallographic data for N-(2-acetylphenyl)acetamide is summarized in the table below.[1]
| Parameter | Value | Significance in Crystal Structure Analysis |
| Chemical Formula | C₁₀H₁₁NO₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 177.20 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A specific description of the symmetry elements within the crystal. |
| a (Å) | 7.765 (7) | The length of the 'a' axis of the unit cell. |
| b (Å) | 8.699 (7) | The length of the 'b' axis of the unit cell. |
| c (Å) | 15.805 (13) | The length of the 'c' axis of the unit cell. |
| β (°) | 119.35 (7) | The angle between the 'a' and 'c' axes in a monoclinic system. |
| Volume (ų) | 930.6 (14) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 298 (2) | The temperature at which the diffraction data was collected. |
| R-factor | 0.048 | A measure of the agreement between the crystallographic model and the experimental XRD data. |
Visualizing the Path to Structure: The XRD Workflow
The determination of a crystal structure is a meticulous process that transforms a crystalline solid into a detailed three-dimensional atomic map. The following diagram illustrates the typical workflow for single-crystal X-ray diffraction.
Caption: A flowchart of the single-crystal XRD process.
Beyond Diffraction: A Multi-faceted Approach to Characterization
While XRD provides the definitive solid-state structure, a comprehensive understanding of a compound like this compound requires a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure in solution. For amides, the restricted rotation around the C-N bond can lead to the observation of distinct signals for atoms near the amide linkage, providing valuable conformational information.[5][6]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is a powerful tool for identifying functional groups. Amides exhibit characteristic absorption bands, such as the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, which are sensitive to the molecular environment and hydrogen bonding.[7][8]
Experimental Protocols
Synthesis of N-(2-acetylphenyl)acetamide
This protocol is adapted from the published synthesis of N-(2-acetylphenyl)acetamide and serves as a representative method for the acylation of 2'-aminoacetophenone.[1]
-
Dissolution : Dissolve 2'-aminoacetophenone (5 g, 37 mmol) in acetic anhydride (10 ml).
-
Reaction : Stir the solution at room temperature for 3 hours.
-
Quenching : Pour the clear solution onto crushed ice (100 ml) and allow it to stand until the excess acetic anhydride has hydrolyzed.
-
Isolation : Collect the resulting white precipitate by filtration.
-
Purification : Recrystallize the solid from ethanol to yield N-(2-acetylphenyl)acetamide.
Single-Crystal X-ray Diffraction
The following is a generalized protocol for obtaining single-crystal XRD data.
-
Crystal Selection and Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer.[9] The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[10][11][12]
-
Data Processing : The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement : The initial crystal structure is determined using computational methods (e.g., direct methods or Patterson methods). This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.[1]
Comparative Analysis: Acetamide vs. Hexanamide
The primary structural difference between N-(2-acetylphenyl)acetamide and this compound is the length of the alkyl chain (a methyl group versus a pentyl group). This seemingly small change can have a significant impact on the crystal packing.
| Feature | N-(2-acetylphenyl)acetamide (Known) | This compound (Predicted) |
| Intramolecular H-Bond | Present, forming a rigid planar core.[1][3][4] | Likely to be present, maintaining a similar planar core. |
| Intermolecular Interactions | Dominated by π-π stacking of the phenyl rings and weaker C-H⋯O interactions. | The longer, flexible hexanamide chain will introduce significant van der Waals interactions, potentially leading to a layered or interdigitated packing motif. |
| Crystal Packing | The relatively compact structure allows for efficient packing. | The increased steric bulk and flexibility of the hexanamide chain may lead to a less dense crystal packing or the formation of different polymorphs. |
| Physical Properties | Higher melting point and lower solubility in nonpolar solvents are expected due to the more ordered packing. | The longer alkyl chain will increase the lipophilicity, likely leading to higher solubility in nonpolar solvents and a lower melting point. |
Conclusion
The detailed crystallographic data of N-(2-acetylphenyl)acetamide provides a critical foundation for understanding the structural properties of the broader class of N-(2-acetylphenyl)alkanamides. While the crystal structure of this compound remains to be determined, this comparative guide illustrates how existing crystallographic knowledge can be leveraged to predict the structural features and physicochemical properties of related molecules. Such predictive power is invaluable in the rational design of new pharmaceutical compounds and advanced materials. The experimental protocols provided herein offer a practical guide for researchers seeking to synthesize and characterize these and similar compounds.
References
-
Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
-
PubMed. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Exploring Structural and Spectroscopic Properties of Secondary Amide Derivatives Bearing Bulky and Hydrophilic Substituents. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PubMed Central. Retrieved February 3, 2026, from [Link]
-
IUCr Journals. (n.d.). N-(2-Acetylphenyl)acetamide. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). N-(2-Acetylphenyl)acetamide. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-Acetylphenyl)acetamide. PubChem. Retrieved February 3, 2026, from [Link]
-
ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. American Chemical Society. [Link]
-
National Center for Biotechnology Information. (2016). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. PubMed Central. [Link]
-
YouTube. (2020, April 2). Basic X-Ray Diffraction Experiment. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed Central. [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). X-ray diffraction. Retrieved February 3, 2026, from [Link]
-
University of Texas at Dallas. (n.d.). Operating Procedure for X-Ray Diffraction Purpose and Scope. Retrieved February 3, 2026, from [Link]
-
College Chemistry. (n.d.). 1H NMR Spectrum of Amide Compounds. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved February 3, 2026, from [Link]
Sources
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Safety Operating Guide
Proper Disposal Procedures: N-(2-acetylphenyl)hexanamide
[1]
Executive Summary & Immediate Action
Treat N-(2-acetylphenyl)hexanamide as a Hazardous Organic Substance. While specific toxicological data for this custom intermediate may be limited, its structural moieties (anilide and aliphatic amide) dictate that it be handled as a potential irritant and aquatic toxin.[1]
Chemical Profile & Hazard Identification
Understanding the molecule is the first step in safe disposal.[1] This section details the "Why" behind the protocols.
| Property | Description | Implication for Disposal |
| Chemical Structure | Lipophilic amide with an aromatic ring (o-substituted acetophenone).[1] | Stable under normal conditions. Requires high-temp incineration for complete destruction of the aromatic framework.[1] |
| Functional Groups | Secondary Amide, Ketone.[1] | Combustible. Potential for hydrolysis in strong acid/base, releasing 2-aminoacetophenone (noxious/toxic).[1] |
| Physical State | Solid (crystalline powder) or viscous oil (depending on purity).[1] | Must be dissolved in a compatible solvent if liquid waste disposal is the only available stream, or packaged as solid waste. |
| Predicted Hazards | Skin/Eye Irritant (H315/H319); Potential Acute Toxicity (Oral).[1] | PPE Mandatory: Nitrile gloves, safety glasses, lab coat. Avoid dust generation.[1][2][3][4][5] |
Structural Insight (Expert Note)
The presence of the hexanamide chain increases the lipophilicity of this molecule compared to its shorter analog (acetanilide).[1] This means it will bioaccumulate more readily in aquatic environments, making drain disposal strictly prohibited due to environmental persistence risks.[1]
Pre-Disposal Treatment & Segregation
Proper segregation prevents "unknown" chemical reactions in the waste drum.[1]
Compatibility Matrix
-
Compatible: Acetone, Methanol, Dichloromethane (if halogenated stream is used), Ethyl Acetate.
-
INCOMPATIBLE (Do Not Mix):
Packaging Protocol
Disposal Workflow (Step-by-Step)
This protocol ensures a self-validating chain of custody from bench to incinerator.[1]
Phase 1: Waste Characterization
-
Action: Confirm the identity and approximate purity of the material.
-
Validation: Check the label against your notebook.[1] If synthesized in-house, ensure no unquenched reagents (like thionyl chloride) remain.[1]
Phase 2: Containerization[1]
-
Action: Transfer the material to the satellite accumulation container.
-
Technical Note: Do not fill liquid containers >90% capacity to allow for thermal expansion.[1]
Phase 3: Labeling[1]
-
Action: Affix a hazardous waste tag immediately.[1]
-
Required Fields:
Phase 4: Hand-off
Decision Matrix (Visualization)
The following diagram illustrates the logical flow for disposing of this compound based on its physical state and purity.
Figure 1: Decision tree for the segregation and packaging of this compound waste streams.
Spill Management Protocol
In the event of a benchtop spill, follow the C.L.E.A.N. protocol:
-
C ontain: Isolate the area.[1][2][4][7] If powder, cover gently with paper towels to prevent dust dispersal.[1]
-
L ocate PPE: Don nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 mask or work inside the fume hood.
-
E valuate: Is the quantity >50g? If yes, evacuate and call EHS. If no, proceed.
-
A bsorb/Clean:
-
N eutralize/Dispose: Place all cleanup materials (pads, gloves, sweepings) into a separate hazardous waste bag.[1] Do not place in regular trash.
References
-
National Research Council (US) Committee on Prudence Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
PubChem. (n.d.).[1] Compound Summary: Hexanamide (CAS 628-02-4).[1][2][3] National Library of Medicine.[1]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1] [1]
-
Fisher Scientific. (2021).[1][3] Safety Data Sheet: General Organic Amides.
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- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. keyorganics.net [keyorganics.net]
- 5. chemos.de [chemos.de]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
